molecular formula C14H18BN3O2 B598999 3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1201644-45-2

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B598999
M. Wt: 271.127
InChI Key: CNMLBSKRZYXWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3-Im5-TDP) is an organic compound that has been studied for its various applications in the fields of chemistry, biochemistry, and medicine. It is a type of imidazole derivative, a nitrogen-containing heterocyclic compound that is found in a variety of biological systems. 3-Im5-TDP has been used as a reagent in a variety of synthetic processes, including the synthesis of other organic compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

"3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" and related compounds demonstrate significant applications in the design of selective inhibitors targeting p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. Compounds with tri- and tetra-substituted imidazole scaffolds, resembling the structure of interest, are known for their high binding selectivity and potency against MAP kinase, surpassing reference compounds such as SB203580 due to their ability to occupy hydrophobic pockets more effectively (Scior et al., 2011).

Heterocyclic Chemistry and Compound Variability

The compound and its analogs contribute to the fascinating variability and chemistry of heterocyclic compounds, serving as key components in the synthesis of complex molecules. Research into 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes illustrates the compound's versatility in forming metal complexes, exhibiting diverse spectroscopic properties and engaging in biological and electrochemical activities (Boča et al., 2011).

Catalysis and Drug Applications

Further, its structural motif is crucial in catalysis and drug development, with heterocyclic N-oxide derivatives showing a wide array of functionalities. These functionalities are essential in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Optical Sensors and Biological Significance

The derivatives of such compounds, particularly those containing pyrimidine, serve as exquisite materials for the synthesis of optical sensors. They have a wide range of biological and medicinal applications, demonstrating the compound's importance beyond mere chemical synthesis to applications in sensing technologies and biological investigations (Jindal & Kaur, 2021).

properties

IUPAC Name

3-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-12(9-17-8-11)18-6-5-16-10-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMLBSKRZYXWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729219
Record name 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1201644-45-2
Record name 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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